Home > Products > Screening Compounds P104666 > Trandolaprilat-phenyl-d5
Trandolaprilat-phenyl-d5 - 1356841-27-4

Trandolaprilat-phenyl-d5

Catalog Number: EVT-1439915
CAS Number: 1356841-27-4
Molecular Formula: C22H30N2O5
Molecular Weight: 407.522
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Trandolaprilat-phenyl-d5 is a labeled metabolite of trandolapril, which is an angiotensin-converting enzyme inhibitor utilized primarily in the treatment of hypertension. This compound is significant in pharmacological studies, particularly in the context of drug metabolism and bioavailability assessments. The molecular formula for trandolaprilat-phenyl-d5 is C22H25D5N2O5C_{22}H_{25}D_5N_2O_5, with a molecular weight of approximately 407.51 g/mol .

Source

Trandolaprilat-phenyl-d5 is synthesized from trandolapril, which itself is derived from the fermentation of various microorganisms or through synthetic organic chemistry methods. The deuterated form (phenyl-d5) is produced to enhance analytical sensitivity and specificity in mass spectrometry applications, allowing for improved tracking of the compound in biological systems .

Classification

Trandolaprilat-phenyl-d5 falls under the classification of pharmaceutical compounds, specifically as a prodrug and metabolite. It is categorized as an antihypertensive agent due to its mechanism of inhibiting the angiotensin-converting enzyme, thereby reducing blood pressure.

Synthesis Analysis

Methods

The synthesis of trandolaprilat-phenyl-d5 involves several steps, typically beginning with the synthesis of trandolapril itself. The deuteration process replaces specific hydrogen atoms with deuterium, enhancing the stability and detection capabilities of the compound in analytical procedures.

Technical Details

  1. Starting Materials: The synthesis utilizes trandolapril as a precursor.
  2. Deuteration: This involves chemical reactions that incorporate deuterium into the phenyl group of trandolapril, creating the labeled metabolite.
  3. Purification: After synthesis, purification techniques such as high-performance liquid chromatography may be employed to isolate and purify trandolaprilat-phenyl-d5 from other byproducts .
Molecular Structure Analysis

Structure

The molecular structure of trandolaprilat-phenyl-d5 includes:

  • A core structure characteristic of angiotensin-converting enzyme inhibitors.
  • A phenyl ring substituted with deuterium atoms.

Data

  • Molecular Formula: C22H25D5N2O5C_{22}H_{25}D_5N_2O_5
  • Molecular Weight: 407.51 g/mol
  • Structural Features: The compound features a carboxylic acid group, an amine group, and a phenyl ring, all contributing to its pharmacological properties .
Chemical Reactions Analysis

Reactions

Trandolaprilat-phenyl-d5 participates in various biochemical reactions:

  1. Metabolism: It undergoes metabolic transformations primarily in the liver, where it is converted from its prodrug form (trandolapril) into its active form (trandolaprilat).
  2. Analytical Reactions: In mass spectrometry, it may fragment into smaller ions under specific conditions, which can be analyzed to determine its concentration and behavior in biological samples .

Technical Details

Mass spectrometric techniques are commonly used to study these reactions. For instance:

  • Fragmentation Patterns: Analyzing how the compound fragments can provide insights into its stability and interactions within biological systems .
Mechanism of Action

Process

Trandolaprilat-phenyl-d5 functions primarily as an angiotensin-converting enzyme inhibitor:

  1. Inhibition of Enzyme Activity: By inhibiting the conversion of angiotensin I to angiotensin II, it leads to vasodilation and decreased blood pressure.
  2. Impact on Renin-Angiotensin System: This inhibition affects fluid balance and vascular resistance, contributing to its antihypertensive effects.

Data

Clinical studies indicate that peak plasma concentrations occur approximately 2 to 4 hours after administration of trandolapril, with a half-life ranging from 7 to 10 hours for its active form .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white to off-white powder.
  • Solubility: Soluble in organic solvents; limited solubility in water.

Chemical Properties

  • Stability: Stable under standard laboratory conditions but sensitive to light and moisture.
  • Reactivity: Reacts with strong acids or bases; undergoes hydrolysis in aqueous environments.

Relevant data indicates that proper storage conditions are crucial for maintaining its integrity during analysis and application .

Applications

Scientific Uses

Trandolaprilat-phenyl-d5 is primarily used in:

  1. Pharmacokinetic Studies: To assess drug absorption, distribution, metabolism, and excretion.
  2. Bioanalytical Methods: As an internal standard in mass spectrometry for quantifying trandolapril levels in biological fluids.
  3. Research on Hypertension Treatments: To better understand the efficacy and safety profiles of antihypertensive therapies involving angiotensin-converting enzyme inhibitors .

This compound's unique properties make it valuable for both clinical research and therapeutic applications aimed at managing hypertension effectively.

Introduction to Trandolaprilat-phenyl-d5

Trandolaprilat-phenyl-d5 represents a strategically deuterated isotopologue of the active angiotensin-converting enzyme (ACE) inhibitor metabolite trandolaprilat. This compound incorporates five deuterium atoms (D5) at specific positions on its phenyl ring structure, creating a chemically distinct yet pharmacologically congruent analog of the parent molecule. Its primary significance lies in its application as an internal standard in advanced mass spectrometry-based bioanalytical methods, where its near-identical chemical behavior to non-deuterated trandolaprilat—coupled with a predictable mass shift—enables highly precise quantification of the active metabolite and its prodrug trandolapril in complex biological matrices [6]. This deuterated analog exemplifies the sophisticated application of isotopic labeling techniques to overcome analytical challenges in pharmacokinetic research and drug metabolism studies, particularly for cardiovascular therapeutics targeting the renin-angiotensin-aldosterone system (RAAS) [2].

Chemical Identity and Structural Characteristics of Trandolaprilat-phenyl-d5

Trandolaprilat-phenyl-d5, systematically designated as (2R,3aS,7aR)-1-[(2S)-2-[[(1S)-1-Carboxy-3-(2,3,4,5,6-pentadeuterophenyl)propyl]amino]-1-oxopropyl]octahydro-1H-indole-2-carboxylic acid, possesses the molecular formula C₂₂H₂₅D₅N₂O₅ and a molecular weight of 407.51 g/mol [2] [6]. This deuterated compound maintains the core stereochemical configuration of trandolaprilat, featuring three chiral centers with specific absolute configurations: (2S,3aS,7aR) in the octahydroindole moiety and (S) stereochemistry at the alanine-derived component. The structural modification occurs exclusively at the phenyl ring within the 3-phenylpropyl side chain, where five hydrogen atoms are replaced by deuterium atoms at positions 2, 3, 4, 5, and 6 [6] [8].

Table 1: Structural Characteristics of Trandolaprilat-phenyl-d5

CharacteristicSpecification
IUPAC Name(2R,3aS,7aR)-1-[(2S)-2-[[(1S)-1-Carboxy-3-(2,3,4,5,6-pentadeuterophenyl)propyl]amino]-1-oxopropyl]octahydro-1H-indole-2-carboxylic acid
Molecular FormulaC₂₂H₂₅D₅N₂O₅
Molecular Weight407.51 g/mol
Deuterium PositionsPhenyl ring (positions 2, 3, 4, 5, 6)
Chiral CentersThree (specified S configuration at alanine moiety; 2S,3aS,7aR in indole ring)
Parent CompoundTrandolaprilat (C₂₂H₃₀N₂O₅; MW 402.49 g/mol)

The deuterium substitution does not alter the fundamental physicochemical properties critical to its analytical utility. The compound retains the carboxylic acid functionalities essential for ACE binding—one derived from the octahydroindole-2-carboxylic acid moiety and another from the de-esterified ethyl ester of the parent prodrug trandolapril. This preservation ensures that its chromatographic behavior closely mirrors that of non-deuterated trandolaprilat, while the mass difference (Δm +5) provides unambiguous detection in mass spectrometric analyses [6]. The deuterated phenyl ring exhibits minimal isotopic effect on lipophilicity, with an estimated logP value comparable to non-deuterated trandolaprilat, maintaining similar solubility profiles in methanol, chloroform, and dimethyl sulfoxide as noted in supplier specifications [2] [8].

Role as a Deuterated Isotopologue in Pharmacological Research

Trandolaprilat-phenyl-d5 serves as an indispensable bioanalytical tool primarily functioning as an internal standard for the quantification of trandolapril and its active metabolite trandolaprilat in biological matrices. This application leverages its near-perfect co-elution with the analyte during chromatographic separation while exhibiting a distinct mass-to-charge ratio detectable via mass spectrometry. The +5 Dalton mass shift creates a clear spectral differentiation without chromatographic interference, enabling highly accurate measurements even in complex samples such as plasma, serum, and tissue homogenates [6]. This analytical precision is critical for detailed pharmacokinetic studies, particularly given trandolaprilat's extended elimination half-life of 22.5 hours and its complex binding kinetics to plasma ACE [10].

The deuterated analog facilitates advanced metabolic studies by enabling researchers to:

  • Elucidate Metabolic Pathways: Track minor metabolites through stable isotope tracing and distinguish parent drug from environmental contaminants or endogenous compounds.
  • Quantify Tissue Distribution: Provide accurate assessment of tissue penetration through isotope dilution mass spectrometry, particularly relevant given trandolaprilat's high lipophilicity and volume of distribution (~18 L) [10].
  • Study Protein Binding Dynamics: Investigate concentration-dependent plasma protein binding characteristics (65-94% for trandolaprilat) without interference from endogenous compounds [10].
  • Assess Hepatic Conversion: Monitor the prodrug activation of trandolapril to trandolaprilat in hepatic systems, where deuterium labeling prevents confusion with preformed metabolites.

Table 2: Key Isotopic Properties and Research Applications

PropertySignificance in Research
Mass Shift (+5 Da)Enables unambiguous differentiation from non-deuterated analyte in mass spectrometry
Isotopic Purity (>99%)Minimizes interference from undeuterated species in sensitive detection methods
Retention Time MatchProvides near-identical chromatographic behavior to trandolaprilat for co-elution
StabilityResists metabolic degradation at deuterated positions, ensuring internal standard integrity
Protein Binding EquivalenceMirrors concentration-dependent binding behavior of trandolaprilat for accurate recovery calculations

The deuterium atoms at the phenyl ring positions demonstrate minimal kinetic isotope effects in metabolic transformations, as these positions are not primary sites of oxidative metabolism. This stability ensures that trandolaprilat-phenyl-d5 maintains structural integrity throughout analytical procedures, providing consistent recovery rates and minimizing quantification bias [6]. This characteristic is particularly valuable when studying trandolaprilat's elimination pathways, where approximately 33% of the administered dose is excreted renally (primarily as trandolaprilat) and 66% fecally [10].

Historical Development and Evolution of Deuterated ACE Inhibitors

The development of deuterated ACE inhibitors represents a convergence of two significant pharmaceutical innovations: the therapeutic advancement of ACE inhibitors and the strategic application of deuterium labeling in drug metabolism research. The historical trajectory begins with the isolation of the nonapeptide teprotide from Bothrops jararaca snake venom in the 1960s, which provided the foundational evidence that ACE inhibition could effectively lower blood pressure. This discovery directly enabled the rational drug design of captopril (the first orally active ACE inhibitor) in 1981 through the strategic incorporation of a sulfhydryl zinc-binding group into a succinyl-L-proline scaffold [5] [7].

Trandolapril emerged in the early 1990s as a significant advancement in ACE inhibitor design. Unlike earlier agents, trandolapril featured:

  • A unique octahydroindole carboxylic acid component replacing the proline ring
  • Ethyl ester prodrug formulation (hydrolyzed to active diacid trandolaprilat)
  • Exceptionally high affinity for ACE via its active metabolite
  • Prolonged duration of action (effective half-life 22.5 hours) [4] [10]

The evolution toward deuterated analogs like trandolaprilat-phenyl-d5 began with the recognition of analytical challenges in quantifying trace levels of ACE inhibitors and their metabolites in biological systems. Initial deuterated standards featured single deuterium atoms, but these proved insufficient for complex matrices due to natural isotopic abundance interference. The strategic selection of the phenyl ring for pentadeuteration in trandolaprilat-phenyl-d5 provided an optimal solution, as:

  • The phenyl ring is metabolically stable in trandolaprilat's structure
  • Pentadeuteration creates a significant +5 Da mass shift
  • Deuterium substitution at this position minimally affects chemical behavior
  • Synthetic accessibility through deuterated phenylalanine precursors [6]

Table 3: Historical Development Timeline of Deuterated ACE Inhibitors

EraDevelopmentSignificance
1960sIsolation of teprotide from snake venomEstablished ACE inhibition as viable antihypertensive strategy
1970sDesign of captopril (first oral ACE inhibitor)Validated rational drug design based on enzyme mechanism
1980sDevelopment of enalapril/lisinoprilIntroduced carboxylate zinc-binding group; reduced adverse effects
Early 1990sIntroduction of trandolaprilAchieved prolonged ACE inhibition through high-affinity binding
Mid-1990sSingle-deuterium ACE inhibitor standardsInitial analytical applications; limited by small mass shift
2000sMulti-deuterated analogs (including trandolaprilat-phenyl-d5)Enabled precise quantification in complex matrices; supported regulatory bioanalysis

The specialized synthesis of trandolaprilat-phenyl-d5 exemplifies modern approaches to creating isotopically labeled internal standards. Current methods employ advanced catalytic deuteration techniques to achieve high isotopic purity (>99%) at the specified phenyl positions, followed by stereoselective coupling to the trandolaprilat core structure under conditions that preserve chiral integrity [6]. This development parallels the emergence of domain-specific ACE inhibitor design, where structural insights from germinal ACE (single active site) informed the development of inhibitors targeting either the N-domain or C-domain of somatic ACE—advancements that further underscore the importance of precise molecular characterization enabled by deuterated standards [5].

Properties

CAS Number

1356841-27-4

Product Name

Trandolaprilat-phenyl-d5

IUPAC Name

(2S,3aR,7aS)-1-[(2S)-2-[[(1S)-1-carboxy-3-(2,3,4,5,6-pentadeuteriophenyl)propyl]amino]propanoyl]-2,3,3a,4,5,6,7,7a-octahydroindole-2-carboxylic acid

Molecular Formula

C22H30N2O5

Molecular Weight

407.522

InChI

InChI=1S/C22H30N2O5/c1-14(23-17(21(26)27)12-11-15-7-3-2-4-8-15)20(25)24-18-10-6-5-9-16(18)13-19(24)22(28)29/h2-4,7-8,14,16-19,23H,5-6,9-13H2,1H3,(H,26,27)(H,28,29)/t14-,16+,17-,18-,19-/m0/s1/i2D,3D,4D,7D,8D

InChI Key

AHYHTSYNOHNUSH-PPEBBQNBSA-N

SMILES

CC(C(=O)N1C2CCCCC2CC1C(=O)O)NC(CCC3=CC=CC=C3)C(=O)O

Synonyms

(2S,3aR,7aS)-1-[(2S)-2-[[(1S)-1-Carboxy-3-phenylpropyl]amino]-1-oxopropyl]octahydro-1H-indole-2-carboxylic Acid; Trandolaprilate; RU-44404;

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.